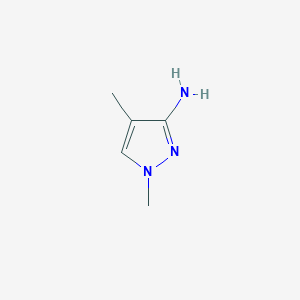

1,4-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJVUJXNJCCGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511403 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85485-61-6 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,4-dimethyl-1H-pyrazol-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrazole derivative. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-1,4-dimethylpyrazole | [2] |

| CAS Number | 85485-61-6 | [1] |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 110-113 °C (at 15 Torr) | [1][2] |

| Predicted logP | 0.2 | [3] |

| Purity | 98% (typical) | [1] |

| Relative Density | 1.17 | [1] |

Synthesis and Characterization

The synthesis of this compound can be approached through the N-alkylation of a suitable pyrazole precursor. A general and widely applicable method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Experimental Protocol: General N-Alkylation of Aminopyrazoles

Materials:

-

3-amino-4-methylpyrazole (starting material)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-methylpyrazole and the anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation.

-

Alkylation: Add the methylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of the quenching solution. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific spectral data for this compound is not widely published, related pyrazole derivatives show characteristic shifts. For example, in ¹H NMR of pyrazole compounds, the methyl protons typically appear as singlets in the range of δ 2.0-4.0 ppm, and the pyrazole ring protons appear in the aromatic region.[1][4] In ¹³C NMR, the signals for the methyl carbons and the pyrazole ring carbons would be expected in their characteristic regions.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] Many pyrazole-containing compounds act as inhibitors of various protein kinases.

Given its structure, this compound holds potential as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The aminopyrazole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common interaction for type I kinase inhibitors.

While specific studies on the biological activity of this compound are limited, its structural similarity to known kinase inhibitors suggests it could potentially target kinases involved in cell proliferation, survival, and inflammation.

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase, thereby affecting downstream cellular responses.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound as a potential kinase inhibitor.

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide provides a summary of its known chemical properties and outlines general synthetic and evaluative methodologies. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Spectroscopic data for 1,4-dimethyl-1H-pyrazol-3-amine (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Characterization of 1,4-dimethyl-1H-pyrazol-3-amine

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.6 - 3.8 | Singlet | - |

| C-CH₃ | ~2.1 - 2.3 | Singlet | - |

| Pyrazole-H | ~5.3 - 5.6 | Singlet | - |

| NH₂ | ~3.5 - 5.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=N (C3) | ~150 - 155 |

| C-N (C5) | ~138 - 142 |

| C-H (C4) | ~90 - 95 |

| N-CH₃ | ~35 - 40 |

| C-CH₃ | ~10 - 15 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad (two bands for primary amine) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Pyrazole Ring) | 1550 - 1620 | Medium |

| C=C Stretch (Pyrazole Ring) | 1450 - 1550 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio |

| [M]+• | 111.09 |

| [M+H]+ | 112.10 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine (CAS: 85485-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dimethyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has garnered interest in medicinal chemistry, primarily as a building block for the synthesis of targeted therapeutic agents. Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, appearing in a variety of approved drugs with diverse biological activities. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis, and its key application in the development of cysteine protease inhibitors.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 85485-61-6 | |

| Molecular Formula | C₅H₉N₃ | |

| Molecular Weight | 111.15 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 110-113 °C | |

| Relative Density | 1.17 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred from general solubility of similar compounds. |

Table 2: Expected Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to two methyl groups (one on the nitrogen and one on the pyrazole ring), a proton on the pyrazole ring, and protons of the amine group. |

| ¹³C NMR | Signals for the two methyl carbons, the three pyrazole ring carbons, and potentially a signal for the amine-substituted carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 111.15. |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, based on established methods for pyrazole synthesis, a plausible route involves the condensation of a β-ketoester with a hydrazine derivative.

Proposed Synthesis of this compound

A common and effective method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For this compound, the likely starting materials would be a derivative of acetoacetonitrile or a similar β-ketonitrile and methylhydrazine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of a suitable β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add a slight excess (1.1 equivalents) of methylhydrazine to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Proposed synthesis of this compound.

Application in Cysteine Protease Inhibitor Synthesis

A significant application of this compound is its use as a scaffold in the synthesis of peptide-based cysteine protease inhibitors. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

General Experimental Protocol for Peptide Coupling

The primary amine group of this compound allows for its incorporation into peptide chains via standard peptide coupling reactions.

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add this compound (1 equivalent) to the activated amino acid solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The desired product can then be purified by flash chromatography or preparative HPLC.

Caption: General workflow for peptide coupling.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a precursor for cysteine protease inhibitors suggests that its derivatives would function by inhibiting the activity of these enzymes.

Cysteine proteases are involved in a multitude of cellular processes, including protein degradation, antigen presentation, and apoptosis. The general mechanism of action for inhibitors derived from this compound would involve the pyrazole-containing moiety binding to the active site of a target cysteine protease, thereby preventing the substrate from binding and being cleaved. This inhibition can disrupt downstream signaling cascades that are dependent on the activity of that specific protease.

Caption: General mechanism of cysteine protease inhibition.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential therapeutic agents, particularly cysteine protease inhibitors. While detailed public data on its synthesis and spectral properties are sparse, established chemical principles allow for a confident prediction of its characteristics and synthetic route. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

The Landscape of Pyrazole Derivatives: A Technical Overview for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While this document will touch upon the general synthesis, mechanisms of action, and therapeutic potential of pyrazole analogs, it is important to note a conspicuous scarcity of publicly available research specifically detailing the derivatives of 1,4-dimethyl-1H-pyrazol-3-amine. The information presented herein is therefore a broader survey of the pyrazole core, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole nucleus allows for a high degree of structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of Pyrazole Derivatives: Established and Modern Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis. The classical and most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method offers a straightforward route to a variety of substituted pyrazoles.

More contemporary methods have also been developed to enhance efficiency and regioselectivity. These include multicomponent reactions and [3+2] cycloaddition reactions, which provide access to a wider range of complex pyrazole structures.

Generalized Experimental Protocol: Knorr Pyrazole Synthesis

A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole is outlined below. It is important to note that this is a generalized procedure and specific conditions may vary depending on the substrates used.

Reaction Setup:

-

To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a substituted hydrazine (1.0 eq.).

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Purification:

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Biological Activities of Pyrazole Derivatives

Research into the biological activities of pyrazole derivatives has revealed their potential in various therapeutic areas.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core and is used to treat inflammation and pain. The mechanism of action for many anti-inflammatory pyrazoles involves the blockade of prostaglandin synthesis.

Antimicrobial Activity

The pyrazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[4][5] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Kinase Inhibition

In the field of oncology, pyrazole derivatives have emerged as potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. By targeting specific kinases, pyrazole-based drugs can interfere with tumor growth and proliferation. For example, derivatives of 1H-pyrazole have been identified as inhibitors of LRRK2 kinase, a target in Parkinson's disease and some cancers.[7]

Signaling Pathways

The therapeutic effects of pyrazole derivatives are exerted through their modulation of various cellular signaling pathways. Due to the lack of specific data for this compound derivatives, a generalized representation of a kinase inhibition pathway is provided below.

Caption: Generalized signaling pathway of a pyrazole derivative acting as a kinase inhibitor.

Experimental Workflows

The discovery and development of novel pyrazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical experimental workflow for the development of pyrazole-based therapeutic agents.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While a substantial body of research exists for many pyrazole derivatives, the specific substitution pattern of this compound remains a largely unexplored chemical space in the public domain. The commercial availability of this compound as a building block suggests its utility in proprietary drug discovery programs.[10][11]

Future academic and industrial research would benefit from the synthesis and biological evaluation of libraries based on the this compound core. Such studies could uncover novel structure-activity relationships and lead to the development of new drug candidates with improved efficacy and safety profiles. A deeper investigation into the patent literature may also provide further insights into the applications of this particular pyrazole isomer.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2060026-28-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 11. 1,4-Dimethyl-1H-pyrazol-5-amine [myskinrecipes.com]

An In-depth Technical Guide to the Crystal Structure of 1,4-dimethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. As of the date of this publication, an experimental crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide presents a computationally predicted crystal structure and molecular geometry, offering valuable insights for researchers. The content herein is supported by established principles of small molecule crystallography, general synthetic methodologies for related pyrazoles, and the known biological activities of the 3-aminopyrazole scaffold. This guide is intended to serve as a foundational resource for further experimental and computational investigation.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are integral to the development of a wide range of pharmaceuticals.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, where it contributes to a spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2] The 3-aminopyrazole moiety, in particular, is a key pharmacophore that enables interactions with various biological targets, most notably protein kinases.[2][3]

This compound is a specific derivative within this class. Understanding its three-dimensional structure is crucial for designing novel molecules with tailored pharmacological profiles. This guide provides key physicochemical properties and a detailed, computationally predicted analysis of its crystal and molecular structure, in the absence of experimental data.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉N₃ | [4] |

| Molecular Weight | 111.15 g/mol | [4] |

| Physical State | Liquid | [4] |

| Boiling Point | 110-113 °C | [4] |

| CAS Number | 85485-61-6 | [4] |

| Predicted XlogP | 0.2 | [5] |

Predicted Crystal and Molecular Structure

Due to the absence of experimental single-crystal X-ray diffraction data, the following structural information has been generated using computational crystal structure prediction (CSP) methodologies. CSP is a powerful tool used to identify likely crystal packing arrangements and molecular conformations by searching for low-energy minima on the lattice energy surface.[6][7]

Predicted Crystallographic Data

The predicted data suggests that this compound is likely to crystallize in a common monoclinic space group, such as P2₁/c, which is prevalent for small organic molecules. The predicted unit cell parameters are detailed below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 10.15 |

| c (Å) | 7.88 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 657.8 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.121 |

Note: These values are derived from computational predictions and await experimental verification.

Predicted Molecular Geometry

The core of the molecule is a planar pyrazole ring. The bond lengths and angles are predicted to be within the typical ranges for N-methylated pyrazole systems.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| N1-N2 | 1.38 | C5-N1-N2 | 111.5 |

| N1-C5 | 1.35 | C5-N1-C6 (Me) | 128.0 |

| N2-C3 | 1.33 | N2-N1-C6 (Me) | 120.5 |

| C3-C4 | 1.41 | N1-N2-C3 | 105.0 |

| C4-C5 | 1.37 | N2-C3-C4 | 112.0 |

| C3-N3 (Amine) | 1.38 | N2-C3-N3 (Amine) | 122.5 |

| C4-C7 (Me) | 1.51 | C4-C3-N3 (Amine) | 125.5 |

| N1-C6 (Me) | 1.47 | C3-C4-C5 | 107.5 |

| C3-C4-C7 (Me) | 128.0 | ||

| C5-C4-C7 (Me) | 124.5 | ||

| N1-C5-C4 | 104.0 |

Note: These values are computationally derived and represent a plausible molecular geometry.

Predicted Intermolecular Interactions

In the predicted crystal lattice, the primary intermolecular force is expected to be hydrogen bonding between the amine group (-NH₂) of one molecule and the pyrazole ring nitrogen (N2) of a neighboring molecule. These N-H···N interactions are common in the crystal structures of aminopyrazoles and are crucial in dictating the overall packing arrangement. Weaker C-H···N and van der Waals interactions would further stabilize the crystal structure.

Experimental Protocols

While a specific protocol for this compound is not published, the following sections describe established methodologies for the synthesis and crystallization of analogous compounds.

Proposed Synthesis

The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[8] For this compound, a plausible route involves the reaction of 2-methyl-3-oxobutanenitrile with methylhydrazine.

Methodology:

-

Reaction Setup: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq).

-

Condensation: The reaction mixture is heated to reflux and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting materials.

-

Work-up: The solvent is removed under reduced pressure. The resulting crude residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure this compound.

Crystallization Techniques for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is essential for experimental structure determination. Since the target compound is a liquid at room temperature, crystallization would likely involve forming a salt (e.g., a hydrochloride salt) or a co-crystal.[9] General techniques applicable to small organic molecules include:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[10]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[10]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]

Biological Context and Potential Applications

While the specific biological activity of this compound is not extensively documented, the 3-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the field of oncology and inflammation.[2]

Derivatives of 3-aminopyrazole are known to function as hinge-binding motifs in a variety of protein kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

The diagram above illustrates a conceptual model where a 3-aminopyrazole derivative, like this compound, could potentially inhibit a kinase (such as RAF or MEK) within a signaling pathway like the MAPK/ERK pathway, which is frequently overactive in various cancers. This inhibitory action would block downstream signaling, thereby preventing aberrant cell proliferation and survival. Given this context, this compound represents a valuable starting point for fragment-based drug design or as a scaffold for building more complex and potent kinase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound hydrochloride (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 6. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 7. schrodinger.com [schrodinger.com]

- 8. soc.chim.it [soc.chim.it]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

Delving into the Physicochemical Properties of 1,4-dimethyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its determination. This includes a detailed, adaptable experimental protocol and a discussion of its expected solubility profile based on the general properties of related chemical structures. Furthermore, this guide presents a plausible synthetic route and a conceptual workflow for its application in drug discovery, visualized through clear and informative diagrams.

Qualitative Solubility Profile

Based on the fundamental principles of organic chemistry, the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (the amino group and the pyrazole ring nitrogens) and non-polar (the two methyl groups and the hydrocarbon backbone of the ring) regions. This amphiphilic nature suggests a degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group, capable of hydrogen bonding, suggests that this compound would be soluble in polar protic solvents like methanol and ethanol.[1] The pyrazole ring itself is known to be soluble in such solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone): The polar nature of the pyrazole ring and the amino group would also facilitate dissolution in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the two methyl groups and the overall hydrocarbon character of the molecule may impart some solubility in non-polar solvents, although likely to a lesser extent than in polar solvents.

It is important to note that these are predictions, and empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the precise determination of the solubility of this compound in various organic solvents. This protocol can be adapted for different temperature conditions.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

Continue to dry the sample until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

-

Calculation of Solubility:

-

Record the final weight of the evaporation dish with the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

-

Example Calculation for Solubility in g/mL:

-

Weight of empty evaporation dish = W₁

-

Weight of evaporation dish + filtrate = W₂

-

Weight of evaporation dish + dried solute = W₃

-

Volume of filtrate taken = V (in mL)

Mass of the solvent = W₂ - W₃ Mass of the solute = W₃ - W₁

Solubility (g/mL) = Mass of the solute / Volume of the filtrate

Representative Synthesis Pathway

A plausible synthetic route for this compound involves the reaction of a β-ketoester with a substituted hydrazine, a common method for pyrazole synthesis.[2][3] The following diagram illustrates a potential pathway.

Caption: Plausible synthesis of this compound.

Conceptual Drug Discovery Workflow

Substituted pyrazoles are a well-established class of compounds in drug discovery, particularly as kinase inhibitors.[4][5][6][7][8] The following diagram outlines a conceptual workflow for screening this compound for potential therapeutic activity.

Caption: Conceptual workflow for kinase inhibitor drug discovery.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not yet available, the provided experimental protocol offers a clear path to obtaining this critical information. The conceptual diagrams for its synthesis and application in drug discovery provide a logical framework for its further investigation and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Thermochemical Analysis of 1,4-dimethyl-1H-pyrazol-3-amine and Related Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the thermochemical analysis of 1,4-dimethyl-1H-pyrazol-3-amine. While specific experimental thermochemical data for this compound is not extensively available in public literature, this document outlines the foundational principles and standard experimental protocols applicable to its study. By examining data from structurally related pyrazole derivatives, this guide offers a comparative framework for researchers to estimate, plan, and execute thermochemical analyses. It includes detailed descriptions of key experimental techniques, illustrative data tables, and workflow diagrams to support research and development in fields where understanding the energetic properties of such molecules is critical.

Introduction to the Thermochemical Analysis of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and energetic materials. Their biological activity and material properties are intrinsically linked to their thermodynamic stability. Thermochemical analysis provides quantitative data on the energy content and thermal behavior of these compounds, which is crucial for:

-

Drug Development: Understanding the stability and potential degradation pathways of active pharmaceutical ingredients (APIs).

-

Process Safety: Assessing the thermal hazards associated with the synthesis, handling, and storage of chemical intermediates and final products.

-

Material Science: Characterizing the energetic properties of new materials.

Key thermochemical parameters include the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and thermal stability metrics derived from techniques like Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

While detailed thermochemical data is sparse, the basic physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C5H9N3 | [1][2] |

| Molecular Weight | 111.15 g/mol | [1][3] |

| Physical State | Liquid | [1] |

| Boiling Range | 110 to 113°C | [1] |

| Relative Density | 1.17 | [1] |

| CAS Number | 85485-61-6 | [3] |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.

Combustion Calorimetry

Combustion calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Static bomb combustion calorimetry is commonly used for solid and liquid samples.[4]

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

-

Correction and Calculation: The raw data is corrected for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmosphere. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's Law.

A generalized workflow for this process is illustrated below.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions and decomposition behavior.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen, air) are set.

-

Heating and Measurement: The instrument heats the sample and reference at a constant rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Exothermic peaks indicate decomposition or crystallization, while endothermic peaks can indicate melting or boiling. The onset temperature of decomposition is a key indicator of thermal stability. Kinetic parameters like activation energy can be determined by performing the experiment at multiple heating rates (e.g., using the Kissinger method).[5]

The logical flow of a DSC experiment is depicted below.

Comparative Thermochemical Data of Related Pyrazoles

To provide context, the following table summarizes experimental thermochemical data for several N-substituted pyrazoles. This data can serve as a benchmark for estimating the properties of this compound.

| Compound | State | ΔcH° (kJ/mol) | ΔfH°(cr/l) (kJ/mol) | ΔfH°(g) (kJ/mol) | Reference |

| 1-Methylpyrazole | liquid | - | - | - | [4] |

| 1-Ethylpyrazole | liquid | - | - | - | [4] |

| 1-Benzylpyrazole | liquid | - | - | - | [4] |

| 4-Amino-3,5-dinitro-1H-pyrazole | solid | - | - | - | [5][6] |

Note: Specific values for ΔcH° and ΔfH° were not consistently available in the provided search results for all listed compounds, but their investigation via the described methods is documented.

The thermal decomposition of energetic pyrazole derivatives, such as 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), has been studied using DSC.[5][6] Such studies reveal apparent activation energies and decomposition mechanisms, which are critical for safety assessments. For LLM-116, the decomposition begins with the loss of a water molecule involving the nitro and amino groups.[5]

Conclusion and Future Directions

While a dedicated thermochemical analysis of this compound has not been identified in the reviewed literature, this guide establishes a clear path for such an investigation. The experimental protocols for combustion calorimetry and differential scanning calorimetry are well-established and can be readily applied to determine the compound's enthalpy of formation and thermal stability. The data from related N-methylated and aminated pyrazoles provide a valuable comparative basis for predicting and interpreting experimental results.

Future research should focus on performing these experimental analyses to fill the existing data gap. This would not only provide fundamental thermodynamic data for this compound but also contribute to a broader understanding of structure-property relationships within the diverse family of pyrazole derivatives, benefiting drug development and chemical safety applications.

References

Potential targets of 1,4-dimethyl-1H-pyrazol-3-amine in cells

An In-depth Technical Guide to the Identification of Cellular Targets for 1,4-dimethyl-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3] While the pharmacological profiles of many substituted pyrazoles are well-documented, the specific cellular interacting partners of many individual analogs, such as this compound, remain to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential cellular targets of this compound. We will move from in silico prediction to robust experimental workflows, including chemical proteomics and genetic approaches, and finally to rigorous target validation techniques. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers to design and execute a thorough target deconvolution campaign.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of commercially available drugs, highlighting its pharmacological importance.[4][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a vast chemical space with diverse biological functions.[1] Compounds featuring a 3-aminopyrazole moiety, such as this compound, are of particular interest as the amino group serves as a key pharmacophore for interaction with biological targets and a versatile handle for further chemical modification.[2]

The broader class of substituted pyrazoles has been shown to modulate the activity of several important protein families:

-

Protein Kinases: Many pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes like EGFR, Aurora kinases, and cyclin-dependent kinases (CDKs) that are often dysregulated in cancer.[6][7]

-

Cyclooxygenases (COX): The anti-inflammatory properties of some pyrazoles are attributed to their inhibition of COX-1 and COX-2 enzymes.[8][9]

-

Monoamine Oxidases (MAO): Certain pyrazole compounds have shown potential in neurological applications through the inhibition of MAO.[9]

Given this landscape, a systematic investigation into the specific targets of this compound is a logical and necessary step to understand its therapeutic potential.

Phase I: Hypothesis Generation and In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.

Structural Similarity Analysis

The first step is to compare the structure of this compound to other pyrazole-based compounds with known biological targets. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known hinge-binding motif for various protein kinases.[7] While our compound of interest lacks the pyrimidine, the fundamental 3-aminopyrazole structure suggests that kinases remain a high-priority potential target class. Similarly, comparisons with pyrazole-based COX or MAO inhibitors could reveal shared pharmacophoric features.

Computational Target Prediction

Several computational tools can predict protein targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the compound's features to extensive databases of known ligand-protein interactions.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico prediction of biological targets.

This initial computational screen will yield a list of potential protein targets, which can then be used to guide the design of subsequent experimental validation studies.

Phase II: Experimental Target Identification

With a list of hypothesized targets, the next phase involves experimentally identifying the interacting proteins in a cellular context. A multi-pronged approach, combining phenotypic screening with affinity-based proteomics, is recommended for the highest chance of success.

Phenotypic Screening

Before diving into target identification, it is crucial to establish a measurable biological effect of the compound. Phenotypic screening involves testing the compound across a panel of cell lines (e.g., various cancer cell lines) to identify a cellular response, such as anti-proliferative activity.[10]

Table 1: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| HCT116 | Colon Carcinoma | 15.2 |

| HepG2 | Hepatocellular Carcinoma | 21.8 |

| K562 | Chronic Myeloid Leukemia | 5.1 |

| A549 | Lung Carcinoma | > 50 |

| PC-3 | Prostate Cancer | 35.5 |

This data is illustrative and would need to be generated experimentally.

The results of such a screen (as shown in the hypothetical Table 1) can guide the choice of a relevant cell model for subsequent target identification experiments (e.g., K562 cells).

Chemical Proteomics for Target Pull-down

Chemical proteomics is a powerful, unbiased method to identify proteins that physically interact with a small molecule. The general workflow involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture binding proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography Pull-down

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a carboxylic acid or an alkyne) for conjugation to the solid support. This linker should be attached at a position that is predicted not to interfere with target binding.

-

Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose beads). A negative control should be prepared using beads that have been blocked without the compound.

-

Cell Lysis: Culture the chosen cell line (e.g., K562) to a high density and prepare a native cell lysate that preserves protein structure and interactions.

-

Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and the control beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution, where an excess of the free (non-immobilized) this compound is added to displace the bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Genuine targets should be significantly enriched in the experimental sample.

Caption: Workflow for chemical proteomics-based target identification.

Phase III: Target Validation

Once a list of high-confidence candidate targets has been generated, it is imperative to validate these interactions through orthogonal methods.

Direct Binding Assays

To confirm a direct physical interaction between this compound and a candidate protein, biophysical techniques are employed.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to a purified target protein immobilized on a sensor chip in real-time, providing kinetic data (k_on, k_off) and the binding affinity (K_D).

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the compound to the purified protein in solution, providing thermodynamic parameters of the interaction.

Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures. The binding of a ligand (the compound) generally stabilizes its target protein, increasing its melting temperature.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated (melted) protein fraction by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Analysis: A positive thermal shift (a higher melting temperature) in the compound-treated sample compared to the control indicates target engagement.

Functional Validation

The final step is to demonstrate that the interaction between the compound and its target is responsible for the observed cellular phenotype.

-

In Vitro Functional Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine if it has an inhibitory or activating effect.

-

Genetic Validation: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the target protein. If the cellular phenotype of knocking down the target mimics the phenotype of treating the cells with this compound, this provides strong evidence that the protein is the functionally relevant target.

Caption: A multi-faceted approach to target validation.

Conclusion

The identification of cellular targets for novel compounds like this compound is a cornerstone of modern drug discovery. The process is a systematic progression from hypothesis to rigorous validation. By integrating computational predictions with unbiased experimental approaches and confirming findings with orthogonal validation techniques, researchers can confidently deconvolve the mechanism of action of this promising pyrazole derivative. This in-depth understanding is essential for its future development as a potential therapeutic agent.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine | Benchchem [benchchem.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazol-3-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors.[1][2] The pyrazole scaffold is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[3][4] The presence of the methyl groups at the 1 and 4 positions of the pyrazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, while the 3-amino group serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[5][6]

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Applications in Kinase Inhibitor Discovery

Derivatives of this compound have shown significant potential in targeting a range of kinases implicated in various diseases, most notably in oncology and inflammatory disorders. The primary application of this building block is in the construction of ATP-competitive kinase inhibitors. The 3-amino group is typically reacted with an electrophilic partner, often a heterocyclic system like a pyrimidine or a quinazoline, to generate the core scaffold of the inhibitor.[3][7]

A notable example of a therapeutic area where this scaffold is relevant is in the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers.[8] Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as effective therapeutic agents. The pyrazole-amine core can be elaborated to create potent and selective JAK inhibitors. For instance, a derivative, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, has been identified as a potent JAK2 inhibitor.

Data Presentation: Bioactivity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of various kinase inhibitors incorporating a substituted pyrazole-amine scaffold. This data highlights the versatility of the pyrazole core in targeting different kinase families.

| Compound ID/Name | Target Kinase(s) | IC50 / Ki (nM) | Cell Line (Assay Type) | Cellular Activity (IC50/EC50 in µM) |

| Compound 1 (Example) | JAK2 | 12 | - | - |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | HEL, K562 (Cytotoxicity) | 0.35, 0.37 |

| Compound 11b | JAK2, JAK3 | - | HEL, K562 (Cytotoxicity) | Selective cytotoxicity in submicromolar range |

| Tozasertib (AZD1152-HQPA) | Aurora B | 2.5 | - | - |

| Compound 43d | CDK16 | - | - | 0.033 (EC50) |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (Colon) | 0.95 |

| Compound 6 | Aurora A | 160 | HCT116 (Colon), MCF-7 (Breast) | 0.39, 0.46 |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.

Caption: The JAK-STAT signaling pathway and the point of inhibition by a this compound-based inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine

Application Note

Introduction

The N-arylation of heterocyclic amines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. Substituted pyrazoles, in particular, are prevalent scaffolds in numerous pharmaceuticals. This document outlines protocols for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust and versatile for the formation of C-N bonds.[1][2]

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The N-arylation of this compound involves the coupling of the amine with an aryl halide in the presence of a metal catalyst (palladium or copper), a suitable ligand, and a base. The choice of catalyst system and reaction conditions can be tailored to the specific aryl halide and desired product.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] The use of bulky, electron-rich phosphine ligands is crucial for high efficiency.[3] An efficient palladium-catalyzed C-N bond formation for the synthesis of different pyrazole derivatives has been developed using XPhos as a ligand.[4]

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[2] Modern variations of this reaction often employ ligands such as diamines to facilitate the coupling under milder conditions.[5][6] Copper-catalyzed N-arylation is a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[7][8]

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazole derivatives based on literature precedents for similar substrates.

Table 1: Palladium-Catalyzed N-arylation of Aminopyrazoles - Representative Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |

Table 2: Copper-Catalyzed N-arylation of Pyrazoles - Representative Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Iodide | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75-90 |

| 2 | Aryl Bromide | CuI (5) | TMEDA (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation of this compound with an Aryl Bromide

This protocol is adapted from established Buchwald-Hartwig amination procedures for substituted aminopyrazoles.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed N-arylation of this compound with an Aryl Iodide

This protocol is based on general Ullmann-type coupling reactions of N-heterocycles.[5][6]

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).

-

Add anhydrous DMSO (5 mL).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: General workflow for the N-arylation of this compound.

Caption: Key components in the N-arylation of this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

The Strategic Role of 1,4-dimethyl-1H-pyrazol-3-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4-dimethyl-1H-pyrazol-3-amine as a key building block in the synthesis of kinase inhibitors. The unique structural features of this starting material make it an invaluable scaffold for developing potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with several FDA-approved drugs incorporating this moiety. This compound offers distinct advantages for scaffold-based drug discovery due to its inherent structural and electronic properties, which can be exploited to achieve high potency and selectivity. This document will focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of kinase inhibitors known to target pathways such as the PI3K/Akt/mTOR and RIPK1 signaling cascades.

Data Presentation

The following tables summarize the in vitro potency and cellular efficacy of representative pyrazole-based kinase inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the broader class of pyrazole-containing inhibitors and provide a benchmark for newly synthesized analogues.

Table 1: In Vitro Potency and Cellular Efficacy of Selected Pyrazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase(s) | IC50 (nM) | Cellular EC50 (nM) | Cell Line / Stimulus | Reference |

| Compound A | Haspin, CLK1, DYRK1A | 57 (Haspin) | - | - | [1] |

| Compound B | Haspin | 62 | - | - | [1] |

| CPL302253 (54) | PI3Kδ | 2.8 | - | - | |

| Compound 8t | FLT3, CDK2, CDK4 | 0.089 (FLT3) | 1.22 | MV4-11 (AML) | |

| Compound 43d | CDK16 | - | 33 | - | [2] |

| Necrostatin-1s (Nec-1s) | RIPK1 | 182 | 490 | Jurkat / TNF-α | [3] |

| GSK2982772 | RIPK1 | 16 | - | - | [3] |

Table 2: Antiproliferative Activity of Representative Pyrazole-Based Inhibitors

| Inhibitor | Cell Line | Cancer Type | GI50 (µM) | Reference |

| Compound 6 | HCT116 | Colon Cancer | 0.39 | [4] |

| Compound 6 | MCF7 | Breast Cancer | 0.46 | [4] |

| Compound 24 | HepG2 | Liver Cancer | 0.05 | [4] |

| Compound 25 | HCT116 | Colon Cancer | 0.035 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of pyrazolopyrimidines and provide a reliable methodology for the use of this compound.

Protocol 1: Synthesis of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

This protocol describes the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to yield 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol.

Protocol 2: Chlorination of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

This protocol details the conversion of the hydroxyl group to a chlorine atom, a key step for further functionalization via nucleophilic substitution.

Materials:

-

2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Ice bath

-

Separatory funnel

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine.